1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea
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Description
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C15H17N3O3S2 and its molecular weight is 351.44. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A novel synthetic approach for the construction of polysubstituted oxa(thia)zolidin-2-imines, closely related to the chemical structure of interest, has been developed. This method involves an A3-coupling followed by (thio)amidation and a cyclization reaction, highlighting the compound's potential for creating complex molecular architectures through CuI catalysis (Madaan et al., 2012).
Role in Supramolecular Chemistry
Glycolurils and their analogues, which share a structural similarity with the compound , have found widespread applications in supramolecular chemistry, serving as building blocks for the development of pharmacologically active compounds, explosives, and gelators. This underscores the compound's potential utility in creating novel materials and pharmaceuticals (Kravchenko et al., 2018).
Pharmacological Applications
Research into thiourea derivatives has led to the identification of novel acetylcholinesterase inhibitors, suggesting potential therapeutic applications in treating diseases like Alzheimer's. This illustrates the compound's potential for the development of new drugs with significant inhibitory activities against key enzymes (Vidaluc et al., 1995).
Antiparkinsonian Activity
Derivatives of thiazolidin-2-yl urea have demonstrated significant antiparkinsonian activity, suggesting the therapeutic potential of such compounds in managing Parkinson's disease. This opens avenues for further research into their neuroprotective properties and their utility in drug development (Azam et al., 2009).
Catalytic Applications
The compound's structural framework is conducive to catalytic applications, as illustrated by research on oxidative carbonylation reactions. These studies highlight the potential for utilizing such compounds in synthesizing ureas, oxamides, and oxazolidinones, which are valuable in various industrial and pharmaceutical contexts (Mancuso et al., 2015).
Properties
IUPAC Name |
1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-11-5-6-12(18-7-3-9-23(18,20)21)10-13(11)16-15(19)17-14-4-2-8-22-14/h2,4-6,8,10H,3,7,9H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVDWEQIKNNQNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.